Bis(benzonitrile)palladium(II) chloride

Catalog No.
S776094
CAS No.
14220-64-5
M.F
C14H10Cl2N2Pd
M. Wt
383.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(benzonitrile)palladium(II) chloride

CAS Number

14220-64-5

Product Name

Bis(benzonitrile)palladium(II) chloride

IUPAC Name

benzonitrile;dichloropalladium

Molecular Formula

C14H10Cl2N2Pd

Molecular Weight

383.6 g/mol

InChI

InChI=1S/2C7H5N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2

InChI Key

WXNOJTUTEXAZLD-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl

Canonical SMILES

C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl

Cross-coupling reactions

One of the primary applications of Bis(benzonitrile)palladium(II) chloride lies in cross-coupling reactions. These reactions involve the formation of carbon-carbon bonds between two distinct organic molecules. Pd(PhCN)2Cl2 serves as a catalyst in several types of cross-coupling reactions, including:

  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl boronic acid and an alkyl, aryl, or vinyl halide.
  • Heck reaction: This reaction creates a carbon-carbon bond between an alkene and an aryl or vinyl halide.
  • Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
  • Stille coupling: This reaction creates a carbon-carbon bond between an organotin reagent and an aryl or vinyl halide.

The ability of Pd(PhCN)2Cl2 to facilitate these reactions efficiently has significantly contributed to the development of complex organic molecules with diverse functionalities, which are crucial for various applications in materials science, medicinal chemistry, and other scientific disciplines.

Other applications

Beyond cross-coupling reactions, Bis(benzonitrile)palladium(II) chloride finds applications in other areas of scientific research:

  • C-H activation: Pd(PhCN)2Cl2 can activate C-H bonds in organic molecules, enabling the introduction of functional groups at specific positions. This technique is valuable for the synthesis of complex molecules with desired properties.
  • α-O-glycosylation: This reaction forms a glycosidic bond between a sugar molecule and an alcohol at the alpha position. Pd(PhCN)2Cl2 can act as a catalyst for this reaction, facilitating the synthesis of complex carbohydrates with potential applications in biological research and drug development.

Bis(benzonitrile)palladium(II) chloride is a coordination compound with the molecular formula C14H10Cl2N2Pd\text{C}_{14}\text{H}_{10}\text{Cl}_{2}\text{N}_{2}\text{Pd} and a molar mass of 383.57 g/mol. It is characterized as a yellow to orange or brown powder and is insoluble in water, but soluble in organic solvents such as acetone and chloroform . This compound is notable for its applications in catalysis, particularly in various organic reactions, owing to the palladium center which facilitates numerous chemical transformations.

, including:

  • Wacker Oxidation: Catalyzes the conversion of terminal olefins to aldehydes.
  • Aza-Michael Reaction: Facilitates the addition of amines to α,β-unsaturated carbonyl compounds.
  • Cyclization Reactions: Acts as a catalyst for the cyclization of δ-acetylenic carboxylic acids to form butenolides.
  • Rearrangement Reactions: Catalyzes the rearrangement of allylic imidates to allylic amides.
  • Nazarov Cyclization: Promotes the cyclization of α-alkoxy dienones.
  • Diamination of Conjugated Dienes: Enables the introduction of amino groups across diene systems .

These reactions highlight its versatility and importance in synthetic organic chemistry.

Bis(benzonitrile)palladium(II) chloride can be synthesized through several methods:

  • Reaction with Palladium Acetate:
    • A mixture of palladium(II) acetate, hydrochloric acid, and benzonitrile is stirred at elevated temperatures (around 90°C) for 30 minutes. Upon cooling, hexane is added to precipitate the product, which is then filtered and dried under vacuum .
  • Direct Reaction with Palladium Chloride:
    • Palladium chloride can be reacted directly with benzonitrile under similar conditions to form bis(benzonitrile)palladium(II) chloride .

These methods yield high-purity products suitable for catalytic applications.

Bis(benzonitrile)palladium(II) chloride finds extensive use in various fields:

  • Organic Synthesis: It is primarily used as a catalyst in organic reactions, including cross-coupling reactions and amine synthesis from olefins.
  • Pharmaceutical Industry: Its ability to facilitate complex organic transformations makes it valuable in drug development processes.
  • Material Science: Used in synthesizing liquid crystal materials due to its unique electronic properties .

Interaction studies involving bis(benzonitrile)palladium(II) chloride typically focus on its catalytic behavior rather than direct biological interactions. The compound's ability to activate C-H bonds and facilitate various coupling reactions has been extensively documented, indicating a strong interaction with substrates during catalytic cycles . Further research could elucidate its interactions at a molecular level.

Several compounds share structural or functional similarities with bis(benzonitrile)palladium(II) chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
Bis(triphenylphosphine)palladium(II) chlorideCoordination complexKnown for its stability and effectiveness in hydrogenation reactions.
Palladium(II) acetateCoordination complexOften used in cross-coupling reactions but less versatile than bis(benzonitrile)palladium(II) chloride.
Dichlorobis(diphenylphosphino)butane-palladium(II)Coordination complexHighly effective in catalyzing coupling reactions; often more expensive than bis(benzonitrile)palladium(II) chloride.
Bis(cyclooctadiene)palladium(II) chlorideCoordination complexUtilized primarily for polymerization processes; differs significantly in reactivity profile compared to bis(benzonitrile)palladium(II) chloride.

Each of these compounds has unique characteristics that make them suitable for specific applications, yet bis(benzonitrile)palladium(II) chloride stands out due to its broad catalytic efficiency across multiple reaction types.

Hydrogen Bond Acceptor Count

2

Exact Mass

381.92558 g/mol

Monoisotopic Mass

381.92558 g/mol

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (75%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (75%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (50%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (25%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (25%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

14220-64-5

Wikipedia

Bis(benzonitrile)palladium_dichloride

Dates

Modify: 2023-08-15

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